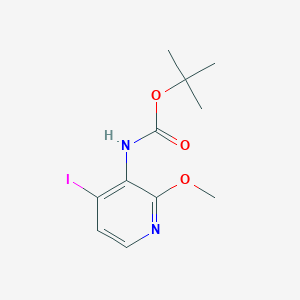

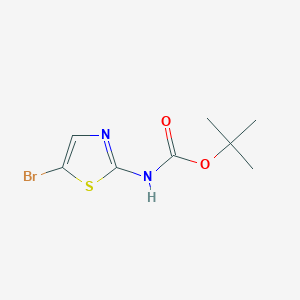

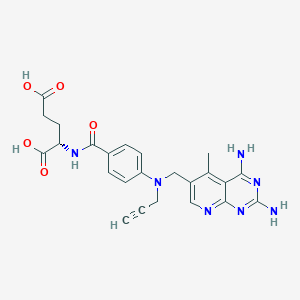

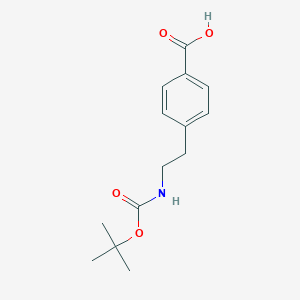

![molecular formula C12H17N3O4S B153118 叔丁基 2-(甲磺酰基)-5H-吡咯并[3,4-D]嘧啶-6(7H)-羧酸酯 CAS No. 365996-87-8](/img/structure/B153118.png)

叔丁基 2-(甲磺酰基)-5H-吡咯并[3,4-D]嘧啶-6(7H)-羧酸酯

描述

Synthesis Analysis

The synthesis of tert-butyl substituted compounds involves several steps, including asymmetric synthesis, cyclization, and functional group transformations. For example, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy is described, achieving high yields and enantiomeric excess . Another paper reports a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates . Additionally, tert-butyl nitrite is used in oxidative intermolecular sulfonamination of alkynes to synthesize substituted sulfonyl pyrroles .

Molecular Structure Analysis

The molecular structures of tert-butyl substituted compounds are often confirmed by spectroscopic methods and X-ray diffraction studies. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, showing the proline ring in an envelope conformation and the presence of intermolecular hydrogen bonds . Similarly, X-ray crystallographic analysis was used to characterize the structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .

Chemical Reactions Analysis

Tert-butyl substituted compounds undergo various chemical reactions, including cyclizations, oxidations, reductions, and reactions with electrophilic and nucleophilic reagents. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacts with maleic anhydride to form a Diels-Alder endo-adduct, and further transformations of this adduct were explored . Organocatalyzed synthesis is also employed to prepare tert-butyl substituted compounds, such as tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are characterized using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. These methods provide information about the functional groups, molecular conformation, and purity of the compounds. The thermal properties and stability of these compounds can also be studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although such analyses are not detailed in the provided papers.

科学研究应用

合成途径和化学相互作用

一个研究领域涉及吡咯并嘧啶衍生物的相互作用和合成,提供了对新型合成路线和潜在生物活性化合物形成的见解。例如,在三乙胺存在下,4,6-二氯嘧啶-5-甲醛和甘氨酸酯之间的反应导致 N-(5-甲酰嘧啶-4-基)甘氨酸酯的衍生物和各种环化产物,包括吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶衍生物。这项研究说明了从吡咯并嘧啶衍生物合成新的生物相关化合物的潜力 (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018)。

晶体结构和分子分析

对相关化合物(如 6-叔丁基 3-乙基 2-氨基-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸酯)的晶体和分子结构的研究揭示了对其化学性质和潜在应用的见解。这些化合物的 X 射线晶体学分析提供了关于它们的分子和晶体结构的宝贵信息,这对于理解它们的反应性和稳定性至关重要 (Çolak, Karayel, Buldurun, & Turan, 2021)。

潜在的药物应用

吡咯并嘧啶的衍生物因其潜在的药物应用而受到探索,包括新型抗叶酸化合物和核苷类似物的合成。这些化合物在各种治疗领域显示出前景,突出了吡咯并嘧啶衍生物在药物开发中的重要性。例如,基于吡咯并[2,3-d]嘧啶的抗叶酸化合物 LY288601 的合成证明了该化合物在癌症研究和治疗中的重要性 (Barnett & Wilson, 1993)。

属性

IUPAC Name |

tert-butyl 2-methylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)15-6-8-5-13-10(20(4,17)18)14-9(8)7-15/h5H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHKZXFLURWFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593814 | |

| Record name | tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate | |

CAS RN |

365996-87-8 | |

| Record name | 1,1-Dimethylethyl 5,7-dihydro-2-(methylsulfonyl)-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365996-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。